molecular formula C21H20FN3O2S2 B2886093 2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide CAS No. 941921-76-2

2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2886093
CAS No.: 941921-76-2
M. Wt: 429.53
InChI Key: ADIXIKMQJKJOAE-UHFFFAOYSA-N
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Description

2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H20FN3O2S2 and its molecular weight is 429.53. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Activity

The chemical synthesis and evaluation of novel derivatives similar to N-(2,3-dimethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide reveal significant insights into their potential applications in scientific research. A notable investigation involved the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which demonstrated anti-inflammatory activity. This suggests a potential application in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).

Another study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, while not directly mentioning the exact compound , explored compounds with a structural framework that bears resemblance to parts of the N-(2,3-dimethylphenyl) derivative, indicating potential antipsychotic properties without the side effects associated with dopamine receptor interaction (Wise et al., 1987). This opens avenues for the development of novel antipsychotic medications with improved safety profiles.

Antitumor Activity

A compelling area of application for derivatives akin to N-(2,3-dimethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is in the field of oncology. The synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives, which share a similar pharmacophoric group, revealed considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). This underscores the potential of such compounds in the development of new cancer therapies.

Environmental Analysis

Interestingly, studies on compounds like dimethenamid and flufenacet, although not directly related to N-(2,3-dimethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, highlight the significance of similar compounds in environmental science, particularly in the analysis and detection of herbicides and their degradates in natural water (Zimmerman, Schneider, & Thurman, 2002). This indicates the role such compounds can play in monitoring and managing the environmental impact of agricultural chemicals.

Optoelectronic Properties

Research into thiazole-based polythiophenes, which incorporate structural elements related to the N-(2,3-dimethylphenyl) compound, reveals applications in materials science, particularly regarding their optoelectronic properties. Such studies are critical for advancing technologies in areas like organic electronics and photovoltaics (Camurlu & Guven, 2015).

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S2/c1-13-4-3-5-18(14(13)2)25-19(26)10-17-11-28-21(24-17)29-12-20(27)23-16-8-6-15(22)7-9-16/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIXIKMQJKJOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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